molecular formula C16H15N3O3 B11836722 2-((3,4-Dimethoxyphenyl)amino)quinazolin-4(1H)-one CAS No. 61741-35-3

2-((3,4-Dimethoxyphenyl)amino)quinazolin-4(1H)-one

Cat. No.: B11836722
CAS No.: 61741-35-3
M. Wt: 297.31 g/mol
InChI Key: HKPZTMGZEZHVCE-UHFFFAOYSA-N
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Description

2-((3,4-Dimethoxyphenyl)amino)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazolinone core structure substituted with a 3,4-dimethoxyphenyl group. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dimethoxyphenyl)amino)quinazolin-4(1H)-one typically involves the condensation of 3,4-dimethoxyaniline with anthranilic acid derivatives under acidic or basic conditions. One common method involves the reaction of 3,4-dimethoxyaniline with 2-aminobenzamide in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired quinazolinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dimethoxyphenyl)amino)quinazolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((3,4-Dimethoxyphenyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to the modulation of cellular processes such as apoptosis, cell proliferation, and signal transduction. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3,4-dimethoxyphenyl)quinazolin-4-amine
  • 2-Phenylquinazolin-4-amine
  • 2-(1H-tetrazol-5-yl)aniline

Uniqueness

2-((3,4-Dimethoxyphenyl)amino)quinazolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and properties. Compared to other quinazolinone derivatives, this compound exhibits a unique combination of antimicrobial, antiviral, and anticancer properties, making it a valuable candidate for further research and development .

Biological Activity

2-((3,4-Dimethoxyphenyl)amino)quinazolin-4(1H)-one is a member of the quinazolinone family, characterized by its heterocyclic structure and significant biological activity. This compound has drawn attention for its potential therapeutic applications, particularly in the fields of oncology, antimicrobial therapy, and inflammation.

  • Molecular Formula : C₁₆H₁₅N₃O₃
  • Molecular Weight : 297.31 g/mol
  • CAS Number : 61741-35-3

The compound features a quinazolinone core with a 3,4-dimethoxyphenyl amino group, contributing to its structural diversity and biological efficacy .

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Activity

Research indicates that quinazolinone derivatives can inhibit various cancer-related enzymes. Specifically, this compound has shown potential in:

  • Inhibiting Neuronal Nitric Oxide Synthase (nNOS) : This inhibition may lead to reduced tumor growth and progression.
  • Targeting DNA Repair Mechanisms : Quinazolinones have been linked to the inhibition of dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis, which is crucial for cancer cell proliferation .

Antimicrobial Properties

Studies have demonstrated that this compound possesses significant antimicrobial activity against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : The compound has shown effective MIC values against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antibacterial properties .
PathogenMIC Value (μg/mL)
Staphylococcus aureus1.95
Candida albicans3.90

Anti-inflammatory Effects

Quinazolinones are also noted for their anti-inflammatory properties. The presence of the dimethoxy group enhances the compound's ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Molecular docking studies have suggested that this compound interacts effectively with the active sites of specific enzymes involved in cancer progression and inflammation. This interaction can lead to inhibition of enzyme activity, contributing to its therapeutic effects .

Case Studies and Research Findings

Several studies have explored the biological activities of quinazolinone derivatives:

  • Study on Antimicrobial Activity :
    • Researchers synthesized various quinazolinone derivatives and assessed their antimicrobial efficacy. Among them, compounds with methoxy substitutions exhibited enhanced antibacterial activity compared to others with different substituents .
  • Cancer Research :
    • A study focusing on the inhibition of DHFR by quinazolinones demonstrated that these compounds could significantly reduce cell viability in cancer cell lines, suggesting their potential as anticancer agents .
  • Inflammation Studies :
    • Investigations into the anti-inflammatory properties revealed that quinazolinones could reduce pro-inflammatory cytokine levels in vitro, indicating their role in managing inflammatory responses .

Properties

CAS No.

61741-35-3

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

2-(3,4-dimethoxyanilino)-3H-quinazolin-4-one

InChI

InChI=1S/C16H15N3O3/c1-21-13-8-7-10(9-14(13)22-2)17-16-18-12-6-4-3-5-11(12)15(20)19-16/h3-9H,1-2H3,(H2,17,18,19,20)

InChI Key

HKPZTMGZEZHVCE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=O)N2)OC

Origin of Product

United States

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